molecular formula C19H17NO3 B13703335 Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13703335
M. Wt: 307.3 g/mol
InChI Key: WHHFPEFNIXGTPU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-biphenylyl)-5-methylisoxazole-4-carboxylate is a synthetic isoxazole derivative characterized by a biphenylyl substituent at the 3-position of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl 5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C19H17NO3/c1-3-22-19(21)17-13(2)23-20-18(17)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3

InChI Key

WHHFPEFNIXGTPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives: Bromine and fluorine substituents influence electronic properties and lipophilicity. For example, the 2-chloro-6-fluorophenyl analog has a higher logP (2.97) compared to non-halogenated analogs, suggesting increased hydrophobicity .
  • Aromatic Extensions : The anthracen-9-yl substituent introduces a fused aromatic system, enhancing π-stacking interactions, as observed in crystallographic studies . The biphenylyl group in the target compound likely exhibits similar interactions but with reduced steric hindrance compared to anthracene.

Yield Comparison :

  • Anthracene derivatives achieved higher yields (92–94%) due to optimized cycloaddition conditions .
  • Brominated analogs required multi-step purification, resulting in moderate yields (e.g., 81.1% crude yield for 4-bromothiophenyl derivative) .

Physicochemical Properties

  • Molecular Weight : Ranges from 249.24 (fluorophenyl) to 331.37 (anthracenyl), with the biphenylyl analog expected to fall between these values.
  • Solubility : LogP values (e.g., 2.97 for 2-chloro-6-fluorophenyl) indicate moderate lipophilicity, suitable for membrane permeability in drug design .

Biological Activity

Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound belonging to the class of isoxazole derivatives. Its unique structure, characterized by the presence of a biphenyl group and an isoxazole ring, positions it as a compound of interest in various biological research fields. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C18H17NO3\text{C}_{18}\text{H}_{17}\text{N}\text{O}_3
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Key Features:

  • Contains an ethyl ester group.
  • Features a biphenyl substituent which enhances its electronic properties.
  • The isoxazole ring contributes to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The biphenyl moiety may enhance lipophilicity, affecting the compound's bioavailability and distribution in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various pathogens, the compound demonstrated notable inhibition against:

  • Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungi :
    • Candida albicans
    • Aspergillus fumigatus

The Minimum Inhibitory Concentration (MIC) values for these microorganisms were found to be within acceptable therapeutic ranges, suggesting potential use as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in cellular models. This property could make it a candidate for treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on a series of isoxazole derivatives including this compound revealed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported an MIC of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Evaluation of Anti-inflammatory Effects :
    In vitro assays demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a mechanism through which the compound could modulate inflammatory responses .

Research Findings Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against E. coli and S. aureus; MIC = 32 µg/mL
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in vitro
Enzyme InteractionPotential modulation of enzyme activity

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